Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate
Description
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate protective group and an aminomethyl substituent at the 4-position of the oxazolidine ring. Its stereoisomers, (S)- and (R)-configurations, are distinct, with CAS numbers 1186497-83-5 and 140645-64-3, respectively . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as ceramide analogs and fluorogenic substrates . Its tert-butyl ester group enhances solubility in organic solvents, while the aminomethyl moiety provides a reactive site for further functionalization (e.g., acylation, alkylation) .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMBAOWKUKBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl 2,2-dimethyloxazolidine-3-carboxylate and formaldehyde.
Reaction Conditions: The reaction involves the addition of formaldehyde to the oxazolidine ring, followed by the introduction of an aminomethyl group. This process is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified through standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazolidine compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties. Its structure allows for modifications that can enhance activity against various bacterial strains.
- Anticancer Activity : Some studies have explored the use of oxazolidine derivatives in cancer therapy, suggesting that modifications to the tert-butyl group could lead to compounds with improved efficacy against specific cancer cell lines.
Organic Synthesis
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Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex organic molecules.
Reaction Type Application Nucleophilic Substitution Used to introduce functional groups into organic frameworks. Condensation Reactions Facilitates the formation of larger molecular structures.
Materials Science
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Polymer Chemistry : The compound has potential applications in polymer synthesis due to its reactive functional groups. It can be incorporated into polymer matrices to modify physical properties or enhance performance characteristics.
Application Area Description Coatings Used in formulations for protective coatings with enhanced durability. Composite Materials Can improve mechanical properties when used as an additive in composites.
Case Studies
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Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial activity of various oxazolidine derivatives, including this compound.
- Results indicated significant activity against Gram-positive bacteria, suggesting its potential for developing new antimicrobial agents.
-
Case Study on Organic Synthesis :
- Researchers utilized this compound as a starting material for synthesizing more complex structures.
- The study highlighted its effectiveness in facilitating multi-step synthesis processes while maintaining high yields.
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The oxazolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of oxazolidine derivatives is exemplified by variations in substituents, stereochemistry, and applications. Below is a detailed comparison:
Table 1: Structural Comparison of Key Oxazolidine Derivatives
Key Differences and Implications
Functional Group Reactivity: Aminomethyl: Enables nucleophilic reactions (e.g., amide bond formation) and conjugation with fluorophores or drugs . Hydroxymethyl: Suitable for oxidation to aldehydes or coupling via esterification . Acetyl: Participates in ketone-specific reactions (e.g., enolate formation) but is less reactive in nucleophilic substitutions compared to amines .
Stereochemical Influence: The (S)-isomer of the aminomethyl derivative is utilized in ceramide synthesis due to its compatibility with enzymatic systems, while the (R)-isomer may exhibit divergent biological activity .
Synthetic Utility: The bromopropenyl derivative serves as an electrophilic partner in cross-coupling reactions, unlike the aminomethyl variant, which is more commonly used in stepwise peptide synthesis . Hydroxymethyl derivatives are intermediates for chiral alcohols, whereas acetylated forms are precursors to tertiary alcohols via Grignard additions .
Stability and Solubility: The tert-butyl group universally enhances lipophilicity, but polar substituents (e.g., hydroxymethyl) increase water solubility compared to non-polar groups (e.g., acetyl) .
Biological Activity
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate, also known as (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 230.30398 g/mol
- CAS Number : 2165338-20-3
The compound features an oxazolidine ring structure which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that compounds similar to this compound exhibit inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
In vitro studies have shown that this compound can act as a potent inhibitor of AChE:
- IC values for AChE inhibition range from low nanomolar concentrations.
- The inhibition mechanism is primarily competitive, affecting the binding affinity of acetylcholine to AChE.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | Potent inhibitor of AChE | |
| Neuroprotective Effects | Reduces oxidative stress in neurons | |
| Antimicrobial Properties | Potential against bacterial strains |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) formation in human neuronal cells exposed to oxidative stress. This suggests potential applications in neuroprotection and treatment of neurodegenerative disorders . -
Antimicrobial Activity :
Another investigation highlighted the compound's antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis . -
Synthesis and Derivatives :
The synthesis of this compound has been optimized for better yield and purity. Variants of the oxazolidine structure have been explored for enhanced biological activity, particularly in the context of drug design for Alzheimer's disease .
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate?
The compound is typically synthesized via stereoselective reactions starting from Garner’s aldehyde. Key steps include:
- Low-temperature Grignard addition : For example, vinyl magnesium bromide is added to Garner’s aldehyde at < −75°C under argon to minimize side reactions and improve diastereomeric ratios (~6:1) .
- Anhydrous solvents : THF or ether is used to prevent hydrolysis of intermediates .
- Diastereomer separation : Radial chromatography (silica gel, ethyl acetate/hexane gradients) resolves isomers, with TLC (ninhydrin staining) monitoring progress .
Q. How can purification challenges be addressed for intermediates in the synthesis?
- Radial chromatography : Efficiently separates diastereomers using silica gel with stepwise ethyl acetate/hexane gradients (e.g., 0%→15% EtOAc) .
- Solvent extraction : Post-reaction quenching with NH₄Cl and ether extraction removes salts and polar byproducts .
- TLC validation : Use 25% EtOAc/hexane with ninhydrin visualization to confirm purity before scaling .
Q. What spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Key for confirming stereochemistry. For example, the ¹H NMR of intermediates shows distinct resonances for oxazolidine protons (δ 3.80–4.40 ppm) and tert-butyl groups (δ 1.48 ppm) .
- Optical rotation : Measures enantiomeric excess (e.g., [α]D²⁷ +5.81 for intermediates) .
- HRMS : Validates molecular formulas (e.g., C₃₁H₃₈NO₈PNa requires m/z 606.2233) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : The oxazolidine ring in Garner’s aldehyde enforces S-configuration at C4, directing subsequent additions (e.g., Grignard) to the R-position .
- Temperature modulation : Maintaining < −70°C during vinyl Grignard addition minimizes epimerization and improves diastereoselectivity .
- Hydroboration regioselectivity : BH₃·THF favors anti-Markovnikov addition, yielding 1,3-diols over 1,2-diols (~4:1 ratio) .
Q. How is this compound applied in high-throughput drug discovery assays?
- Fluorogenic ceramidase substrates : Derivatives of this compound (e.g., N-acyl variants) are used to screen ceramidase inhibitors. The oxazolidine-protected amine enables selective deprotection for functionalization .
- Assay optimization : Trifluoroacetic acid (TFA) deprotection followed by Schotten-Baumann acylation generates lipid-tailed probes for enzyme activity monitoring .
Q. How should researchers address contradictions in reported diastereomer ratios?
- Reaction condition analysis : Discrepancies in diastereomer ratios (e.g., 6:1 vs. 4:1) may stem from variations in Grignard addition rates or quenching protocols. Reproduce conditions from (slow addition at −75°C) to validate outcomes .
- Catalyst screening : Alternative catalysts (e.g., DIBAL for reductions) may alter selectivity, requiring comparative NMR studies .
Q. What strategies mitigate instability of intermediates during storage?
- Anhydrous storage : Store intermediates under argon at −20°C to prevent hydrolysis .
- Protective group retention : Avoid premature Boc deprotection; use TFA only during final steps to preserve amine functionality .
Methodological Considerations
Q. How can researchers scale up synthesis without compromising yield?
- Batch-wise chromatography : Use radial chromatography in segmented batches to maintain resolution during purification .
- Flow chemistry : Continuous flow systems may improve temperature control during Grignard additions, reducing side products .
Q. What are the pitfalls in interpreting NMR data for oxazolidine derivatives?
- Rotameric splitting : Tert-butyl groups can cause signal splitting in ¹³C NMR. Use high-field instruments (≥400 MHz) and variable-temperature NMR to resolve .
- Solvent effects : CDCl₃ vs. CD₃OD may shift proton resonances; cross-reference with literature (e.g., δ 5.87 ppm for vinyl protons in CDCl₃) .
Q. How to validate synthetic routes for reproducibility?
- Step-by-step TLC tracking : Compare Rf values at each stage with published data (e.g., Rf = 0.25 in 25% EtOAc/hexane) .
- Independent synthesis : Replicate routes from and using identical reagents (e.g., ChemBridge DIVERSet library compounds) to assess variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
